3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the triazolopyridine class of organic compounds . Triazolopyridine derivatives are known for their wide range of biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as their ability to inhibit adenosine receptors, HIF prolyl hydrolase, and myeloperoxidase .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various methods. One common method involves the cyclization of a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A specific synthesis protocol for a similar compound, N-((6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-fluoro-3′,4′-dimethoxy-[1,1′-biphenyl]-3-carboxamide, involves solubilizing the intermediate in dry DMF and dry EtOH .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic methods. For instance, the FTIR and FT-Raman spectra of a similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, were recorded and analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The chemical reactions of triazolopyridine derivatives can involve various nitrogen sources . For instance, a similar compound, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine, can undergo aromatic nucleophilic substitution with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives have been studied using various methods. For instance, the electron absorption and luminescence spectra of a similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .Mechanism of Action
Triazolopyridine derivatives have been found to bind to various proteins, contributing to their diverse biological activities. For instance, some compounds have been found to bind directly to the Smo protein, exhibiting antiproliferative activity against cancer cell lines . Another study found that a similar compound could form H-bonds with key amino acid residues of the target receptor to enhance antibacterial effects .
Future Directions
Given the wide range of applications and biological activities of triazolopyridine derivatives, future research could focus on exploring their potential in various fields such as medicinal chemistry, agrochemistry, and materials science . The development of novel triazolopyridine derivatives with improved potency, selectivity, and safety profiles could also be a promising direction .
Properties
IUPAC Name |
3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-5-3-4-9(8-10)12-14-13-11-6-1-2-7-15(11)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUSJLYQTVZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320012 | |
Record name | 3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2746-38-5 | |
Record name | 3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.